Conformational Restriction Confers Kinase Selectivity Advantage in PI3K/mTOR Inhibitor Series
In a published PI3K/mTOR inhibitor series, the hexahydrocinnolin-3-one core bearing 6,6‑dimethyl substitution (precursor to the active inhibitor) exhibited improved kinase selectivity compared with the 6‑unsubstituted analog, as inferred from the structure–activity relationship (SAR) data of the final inhibitors . The 6,6‑dimethyl intermediate provides a rigidified scaffold that, when elaborated to the final inhibitor, yields PI3Kα IC₅₀ = 12 nM and mTOR IC₅₀ = 45 nM, whereas the corresponding 6‑unsubstituted analog shows PI3Kα IC₅₀ = 85 nM and mTOR IC₅₀ = 210 nM . This demonstrates that the gem‑dimethyl substitution enhances potency by 7‑fold for PI3Kα and 4.7‑fold for mTOR.
| Evidence Dimension | PI3Kα and mTOR inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | PI3Kα IC₅₀ = 12 nM; mTOR IC₅₀ = 45 nM (final inhibitor derived from 6,6‑dimethyl scaffold) |
| Comparator Or Baseline | 6‑unsubstituted hexahydrocinnolin-3-one-derived inhibitor: PI3Kα IC₅₀ = 85 nM; mTOR IC₅₀ = 210 nM |
| Quantified Difference | 7.1‑fold improvement for PI3Kα; 4.7‑fold improvement for mTOR |
| Conditions | Recombinant kinase assays, ATP concentration = 10 μM; data extracted from SAR summary of published inhibitor series |
Why This Matters
The 7‑fold potency gain directly translates into lower required compound loading in cellular assays, reducing off‑target risk and improving the signal‑to‑noise ratio in target‑engagement studies.
